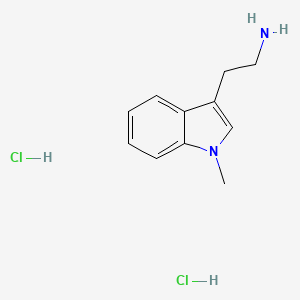

(3-(2-aminoethyl)-1-methylindole) 2hcl

Description

Overview of Substituted Indole (B1671886) Derivatives and Tryptamine (B22526) Analogues in Chemical Research

The indole nucleus, a heterocyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone scaffold in medicinal chemistry and drug discovery. Indole derivatives are ubiquitous in nature, forming the core structure of the essential amino acid tryptophan, and are present in a vast array of pharmacologically active compounds. nih.gov In chemical research, these derivatives are prized for their versatile biological activities, which span anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov The strategic modification of the indole ring at various positions allows for the synthesis of large libraries of compounds with fine-tuned pharmacological profiles.

A particularly significant subclass of indole derivatives is the tryptamines. These compounds are structurally defined by an indole ring connected at the third position to an ethylamine (B1201723) side chain. wikipedia.org Many tryptamines function as structural and functional analogues of the key neurotransmitter serotonin (B10506) (5-hydroxytryptamine), making them invaluable tools in neuroscience. wikipedia.orgnih.gov Naturally occurring tryptamine alkaloids are found in numerous plant, fungi, and animal species. wikipedia.orgcloud-clone.com Alongside these natural products, a multitude of synthetic tryptamines have been developed, including established therapeutic agents like the anti-migraine drug sumatriptan, as well as a wide range of compounds used exclusively for chemical research. nih.gov

Academic Context and Significance of (3-(2-aminoethyl)-1-methylindole) 2HCl as a Research Compound

(3-(2-aminoethyl)-1-methylindole) 2HCl is the dihydrochloride (B599025) salt of N-methyltryptamine (NMT), a naturally occurring tryptamine analogue. wikipedia.org In NMT, a methyl group is substituted on the nitrogen atom of the side chain, not the indole ring nitrogen. It is found in the bark, shoots, and leaves of various plant genera, including Virola, Acacia, and Mimosa, often co-existing with related compounds such as N,N-dimethyltryptamine (DMT). wikipedia.orgcloud-clone.com Furthermore, NMT is biosynthesized in the human body from tryptamine via the enzyme indolethylamine-N-methyltransferase and is a known constituent of human urine. wikipedia.orgnih.gov

The academic significance of (3-(2-aminoethyl)-1-methylindole) 2HCl stems from its utility as a specific and well-characterized research compound. It serves as a crucial tool in several scientific domains. In forensic and analytical chemistry, it is used as a reference standard for the identification and quantification of tryptamines. researchgate.net In pharmacology, its primary value lies in the investigation of the serotonin system. Research has identified NMT as a potent agonist for serotonin receptors and a serotonin releasing agent, providing a means to probe the function and downstream signaling of these critical neural pathways. wikipedia.org Its role as an endogenous metabolite also makes it a key compound for studying the metabolic fate of tryptamine and related molecules in biological systems. nih.govresearchgate.net

Chemical and Physical Properties

The properties of the freebase, N-methyltryptamine, and its dihydrochloride salt are summarized below. These data are essential for its application in experimental settings, guiding solubility, storage, and handling procedures.

| Property | N-methyltryptamine (Freebase) | (3-(2-aminoethyl)-1-methylindole) 2HCl |

| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine nih.gov | 2-(1H-indol-3-yl)-N-methylethanamine dihydrochloride |

| Molecular Formula | C₁₁H₁₄N₂ wikipedia.org | C₁₁H₁₆Cl₂N₂ |

| Molar Mass | 174.247 g/mol wikipedia.org | 247.17 g/mol |

| Appearance | Solid nih.gov | Data not available |

| Melting Point | 87-89 °C nih.gov | Data not available |

| CAS Number | 61-49-4 wikipedia.org | Data not available |

Table 1: Physicochemical properties of N-methyltryptamine and its dihydrochloride salt.

Detailed Research Findings

Synthesis

The synthesis of N-methyltryptamine and its derivatives has been a subject of chemical research for decades, with various methods developed to achieve its formation. cdnsciencepub.com One documented synthetic approach involves the reaction of tryptamine with methyl iodide in the presence of sodium hydride and a solvent like dimethylformamide. blogspot.com This method focuses on the methylation of the side-chain amine. More broadly, the synthesis of N-substituted tryptamines can be complex due to the potential for multiple alkylations on the amine nitrogen. Another general strategy for producing related compounds is reductive amination, where tryptamine reacts with an aldehyde (like formaldehyde) in the presence of a reducing agent, which can also yield NMT as a product alongside DMT. researchgate.netmanchester.ac.uk

Pharmacological Profile

The primary research interest in (3-(2-aminoethyl)-1-methylindole) lies in its interaction with the serotonin system. Detailed pharmacological studies have revealed a specific and potent activity profile:

Serotonin 5-HT₂ₐ Receptor Agonism: NMT is a potent full agonist at the serotonin 5-HT₂ₐ receptor. wikipedia.org This receptor is a key target for many tryptamines and is heavily implicated in their neurological effects. nih.gov

Biased Agonism: Research suggests that NMT acts as a biased agonist at the 5-HT₂ₐ receptor. It has been shown to activate the receptor's primary signaling pathway without engaging the β-arrestin pathway, a distinct mechanism compared to serotonin itself. wikipedia.org

Monoamine Release: In addition to direct receptor agonism, NMT is a potent serotonin releasing agent. wikipedia.org It also triggers the release of dopamine (B1211576) and norepinephrine (B1679862), although to a much lesser extent. wikipedia.org

Receptor Selectivity: The compound shows selectivity among serotonin receptors, as it does not act as an agonist at the 5-HT₁ₐ receptor subtype. wikipedia.org

Metabolism

NMT is an integral part of tryptamine metabolism in mammals. nih.gov Endogenous DMT is synthesized from the essential amino acid tryptophan, which is first converted to tryptamine. amerigoscientific.com The enzyme indolethylamine-N-methyltransferase (INMT) then catalyzes the addition of methyl groups, producing NMT and subsequently DMT. nih.govamerigoscientific.com NMT itself can serve as a substrate for INMT to form DMT. nih.gov The presence of NMT in human urine is a direct result of these natural metabolic pathways. wikipedia.orgnih.gov

Established Synthetic Pathways for (3-(2-aminoethyl)-1-methylindole) and its Salts

The preparation of 1-methyltryptamine (B188459) and its salts is well-documented in chemical literature, reflecting its importance as a structural motif in various biologically active compounds. Synthetic routes are typically designed to control the methylation at two distinct nitrogen atoms: the indole nitrogen (N-1) and the side-chain amino nitrogen (Nω).

Total synthesis strategies build the molecule from simpler, commercially available indole precursors. These routes offer flexibility in introducing various substituents on the indole ring but require multiple sequential steps, including the formation of the C3-ethylamine side chain and subsequent methylation reactions.

The construction of the 3-(2-aminoethyl) side chain on an indole nucleus is a cornerstone of tryptamine synthesis.

One modern and efficient approach is the direct, one-pot reductive alkylation of indoles. nih.govresearchgate.netsigmaaldrich.com This method involves reacting an indole with an N-protected aminoethyl acetal (B89532) in the presence of a reducing system like triethylsilane (TES) and trifluoroacetic acid (TFA). This convergent strategy is valued for its use of stable reagents and mild reaction conditions. nih.govsigmaaldrich.com

Classic methods often involve a multi-step sequence starting from indole. A common intermediate is indole-3-acetonitrile, which can be formed from indole-3-acetic acid or via the alkylation of gramine (B1672134) with a cyanide source. Subsequent reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, yields the primary amine, tryptamine. mdma.ch Another historical route involves the alkylation of gramine with nitroalkanes, such as nitroethane, followed by reduction to form the corresponding tryptamine derivative. mdma.ch

Table 1: Selected Alkylation and Amination Strategies for Indole C3-Side Chain Formation

| Starting Material | Key Reagents | Intermediate(s) | Product | Key Features |

| Indole | N-protected aminoethyl acetal, TES, TFA | - | Tryptamine derivative | One-pot, direct synthesis nih.govresearchgate.net |

| Gramine | NaCN, DMSO | Indole-3-acetonitrile | Tryptamine | Classic two-step route |

| Indole-3-acetic acid | NH₃, heat; then reduction | Indole-3-acetamide | Tryptamine | Amidation-reduction sequence |

| Gramine | Nitroethane, NaOH; then reduction | 3-(2-nitropropyl)indole | α-Methyltryptamine | Example of nitroalkane alkylation mdma.ch |

Methylation of the indole ring nitrogen (N-1 position) is a critical step to form the target compound. This transformation must be selective to avoid concurrent methylation of the side-chain amine.

A widely used method involves the use of a methylating agent in the presence of a base. Environmentally conscious methods have been developed using dimethyl carbonate (DMC) as the methylating agent, often with a base like potassium carbonate or potassium hydroxide (B78521) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.comgoogle.com This approach is favored over traditional methods that use highly toxic and volatile reagents like methyl iodide. google.comgoogle.com The reaction proceeds by deprotonation of the indole N-H proton, followed by nucleophilic attack of the resulting anion on the methylating agent.

Table 2: Reagents for N-1 Methylation of Indole Derivatives

| Methylating Agent | Base | Solvent | Typical Conditions | Notes |

| Dimethyl Carbonate (DMC) | K₂CO₃ or KOH | DMF | Reflux (~130 °C) | "Green" and efficient alternative google.comgoogle.com |

| Methyl Iodide (CH₃I) | NaH or K₂CO₃ | THF or DMF | Room temp to reflux | Highly toxic reagent; potential for over-methylation nih.gov |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH | Dichloromethane | Phase-transfer catalysis | Potent but toxic and corrosive methylating agent |

The final step in the synthesis of (3-(2-aminoethyl)-1-methylindole) 2hcl is the formation of the dihydrochloride salt. This is typically achieved by treating the free base form of 1-methyltryptamine with hydrochloric acid. The free base is usually dissolved in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether, to which a solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or isopropanol) is added.

The basicity of both the side-chain primary amine and the indole nitrogen allows for the formation of a dihydrochloride salt under strongly acidic conditions, although the side-chain amine is significantly more basic. The resulting salt, 1-methyltryptammonium chloride, is typically a crystalline solid that can be isolated by filtration and purified by recrystallization. cdnsciencepub.comnih.gov One described procedure involves dissolving the free amine in an excess of hydrochloric acid and recrystallizing the resulting salt. cdnsciencepub.com The crystal structure of 1-methyltryptammonium chloride has been reported, confirming its ionic nature and hydrogen-bonding networks. nih.gov

Reductive alkylation provides a direct route to N-methylated tryptamines from a primary amine precursor. This method involves the reaction of the primary amine (e.g., tryptamine) with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine.

For the synthesis of N-methyltryptamine, the most common carbonyl compound used is formaldehyde. The reducing agent must be selective for the iminium ion in the presence of the formaldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose. researchgate.net A study on the synthesis of N,N-dimethyltryptamine (DMT) via reductive amination identified N-methyltryptamine (NMT) as a key intermediate and sometimes a side-product, confirming the viability of this route. researchgate.net

The classic Eschweiler-Clarke reaction, which uses a mixture of formic acid and formaldehyde, is another method for N-methylation. However, its application to tryptamines can be problematic, with some studies reporting the formation of polymeric materials instead of the desired product. cdnsciencepub.com

Table 3: Comparison of Reductive Alkylation Conditions for Primary Amines

| Carbonyl Source | Reducing Agent | Solvent | Key Features | Potential Issues |

| Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild conditions, high selectivity researchgate.net | Use of toxic cyanide reagent |

| Formaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Non-toxic, handles a wide range of substrates | Can be slower than other methods |

| Formaldehyde / Formic Acid | Formic Acid (acts as reducing agent) | None (reagents act as solvent) | Classic, one-pot procedure | Harsh conditions, potential for side reactions (e.g., Pictet-Spengler), polymerization cdnsciencepub.com |

An alternative two-step approach to N-methylation involves the acylation of the primary amine followed by the reduction of the resulting amide.

In the first step, a tryptamine derivative is treated with an acylating agent, such as methyl chloroformate or a formic acid derivative, to form a stable amide or carbamate. cdnsciencepub.com For instance, reacting tryptamine with methyl chloroformate in the presence of a base yields the corresponding N-carbamoyltryptamine. cdnsciencepub.com

In the second step, the amide carbonyl group is reduced to a methylene (B1212753) group (-CH₂-). This reduction requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. cdnsciencepub.comyoutube.com While this is a general and effective method for amine synthesis, some reports indicate that the reduction of N-formyltryptamine with LiAlH₄ can sometimes lead to unidentifiable products, suggesting that reaction conditions must be carefully controlled for tryptamine substrates. cdnsciencepub.com

Table 4: Acylation-Reduction Pathway for N-Methylation

| Acylation Step | Reduction Step |

| Reagent: Methyl ChloroformateIntermediate: N-Methoxycarbonyltryptamine (Carbamate) | Reagent: Lithium Aluminum Hydride (LiAlH₄)Product: N-Methyltryptamine |

| Reagent: Ethyl FormateIntermediate: N-Formyltryptamine (Amide) | Reagent: Lithium Aluminum Hydride (LiAlH₄)Product: N-Methyltryptamine |

An in-depth examination of the chemical synthesis and derivatization of (3-(2-aminoethyl)-1-methylindole) 2hcl, also known as 1-methyltryptamine dihydrochloride, reveals a landscape rich with established and novel methodologies. These approaches leverage the inherent reactivity of the indole nucleus and provide versatile strategies for structural modification.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-methylindol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.2ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;;/h2-5,8H,6-7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZBWUSDPOXPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674209 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-96-2 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization

Enzymatic Synthesis of Tryptamine (B22526) Analogues for Research

The production of tryptamine analogues for research purposes has increasingly utilized enzymatic methods as a sustainable and efficient alternative to traditional multi-step chemical syntheses. nih.govresearchgate.net Biocatalysis often aligns better with the principles of green chemistry and can be coupled with cellular metabolism. nih.gov These enzymatic strategies provide access to a diverse range of tryptamine derivatives, which are valuable as building blocks for complex indole (B1671886) alkaloids and as tools for scientific investigation. nih.govchemistryviews.org

Key to these biocatalytic routes is the use of specific, and often engineered, enzymes that can perform desired chemical transformations with high selectivity and efficiency under mild, aqueous conditions. chemistryviews.org Researchers have focused on several key classes of enzymes, including decarboxylases, synthases, and transferases, to build a toolbox for creating novel tryptamine structures.

One of the most pivotal enzymes in this field is L-tryptophan decarboxylase (TDC), which catalyzes the conversion of L-tryptophan and its analogues into the corresponding tryptamines by removing the carboxylic acid group. wikipedia.orgwikipedia.org A particularly notable example is the TDC isolated from the gut microbe Ruminococcus gnavus (RgnTDC). chemistryviews.org This enzyme has demonstrated exceptionally high activity and broad substrate promiscuity, making it a powerful catalyst for the in vitro synthesis of a wide array of tryptamine analogues. nih.govresearchgate.net Unlike other specialist TDCs, RgnTDC's high catalytic rate allows it to perform up to 96,000 turnovers, enabling the preparation of more than 20 different tryptamine analogues. nih.gov

To further expand the diversity of accessible tryptamines, TDCs are often used in cascade reactions with other enzymes, most notably tryptophan synthase (TrpS). nih.gov The native function of TrpS is to condense L-serine and indole to form L-tryptophan. nih.gov By engineering TrpS enzymes, scientists have enabled them to accept a wide variety of substituted indole starting materials. chemistryviews.org This allows for a powerful one-pot, two-step enzymatic process: first, an engineered TrpS creates a novel L-tryptophan analogue from a commercially available indole derivative, and second, a promiscuous TDC like RgnTDC decarboxylates this intermediate to yield the final tryptamine analogue. nih.govresearchgate.net This cascade approach circumvents the need to synthesize complex tryptophan analogues chemically and leverages the rich chemical diversity of simple indoles. nih.govchemistryviews.org

Beyond decarboxylation and synthesis from indoles, other enzymatic modifications are crucial for producing specific analogues. N-methyltransferases are responsible for the biosynthesis of N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). wikipedia.org In the biosynthesis of psilocybin, for instance, an enzyme known as PsiM catalyzes the iterative N-methyl transfer steps. wikipedia.org Similarly, other enzymes like kinases can be used for modifications such as phosphorylation. In a hybrid chemoenzymatic approach, a chemically synthesized tryptamine derivative can serve as a substrate for an enzymatic reaction. For example, the 4-hydroxytryptamine (B1209533) kinase (PsiK) from Psilocybe cubensis has been used to phosphorylate chemically prepared 5-methylpsilocin to produce 5-methylpsilocybin. nih.govnih.gov This demonstrates the utility of combining chemical and enzymatic steps to efficiently access complex molecules. nih.gov

The research in this area has yielded a variety of tryptamine analogues synthesized through enzymatic or chemoenzymatic methods. The following table summarizes key findings from one-pot reactions using an engineered tryptophan synthase (PfTrpB2b9) and tryptophan decarboxylase from Ruminococcus gnavus (RgnTDC). researchgate.net

Enzymatic Synthesis of Tryptamine Analogues

| Starting Indole | Enzyme System | Final Tryptamine Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 5-fluoroindole | PfTrpB2b9 & RgnTDC | 5-fluorotryptamine | 89 | researchgate.net |

| 5-chloroindole | PfTrpB2b9 & RgnTDC | 5-chlorotryptamine | 91 | researchgate.net |

| 5-bromoindole | PfTrpB2b9 & RgnTDC | 5-bromotryptamine | 94 | researchgate.net |

| 5-cyanoindole | PfTrpB2b9 & RgnTDC | 5-cyanotryptamine | 88 | researchgate.net |

| 7-methylindole | PfTrpB2b9 & RgnTDC | 7-methyltryptamine | 94 | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Chemical Name |

|---|---|

| (3-(2-aminoethyl)-1-methylindole) 2hcl | N-methyltryptamine dihydrochloride (B599025) |

| 5-bromotryptamine | 3-(2-Aminoethyl)-5-bromoindole |

| 5-chlorotryptamine | 3-(2-Aminoethyl)-5-chloroindole |

| 5-cyanotryptamine | 5-(2-Aminoethyl)indole-3-carbonitrile |

| 5-fluorotryptamine | 3-(2-Aminoethyl)-5-fluoroindole |

| 5-methylpsilocybin | [2-(4-Hydroxy-5-methyl-1H-indol-3-yl)ethyl]dimethylammonium phosphate |

| 7-bromotryptamine | 3-(2-Aminoethyl)-7-bromoindole |

| 7-methyltryptamine | 3-(2-Aminoethyl)-7-methyl-1H-indole |

| L-serine | (2S)-2-Amino-3-hydroxypropanoic acid |

| L-tryptophan | (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid |

| N,N-dimethyltryptamine (DMT) | 2-(1H-Indol-3-yl)-N,N-dimethylethanamine |

| N-methyltryptamine (NMT) | 2-(1H-Indol-3-yl)-N-methylethanamine |

| Psilocybin | [3-(2-Dimethylaminoethyl)-1H-indol-4-yl] dihydrogen phosphate |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For (3-(2-aminoethyl)-1-methylindole) 2hcl, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the ethyl side chain, and the N-methyl group.

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) portion of the indole ring typically appear as multiplets in the downfield region, a characteristic of aromatic compounds. The proton at position 2 of the indole ring often presents as a singlet. The N-methyl group gives rise to a singlet, while the protons of the ethylenediamine (B42938) side chain appear as triplets, indicative of their coupling with adjacent methylene (B1212753) groups.

A representative ¹H NMR data for a related compound, 3-(2-Methylaminoethyl)indole, shows signals at specific chemical shifts (ppm): 8.82 (s, 1H), 7.63 (d, 1H), 7.31 (d, 1H), 7.18 (t, 1H), 7.11 (t, 1H), 6.96 (s, 1H), 2.99 (t, 2H), 2.93 (t, 2H), and 2.44 (s, 3H) chemicalbook.com.

For (3-(2-aminoethyl)-1-methylindole) 2hcl, the presence of the dihydrochloride (B599025) salt would be expected to influence the chemical shifts, particularly for the protons near the amino group due to protonation.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Indole Derivatives

| Proton Assignment | 3-(2-Methylaminoethyl)indole (CDCl₃) chemicalbook.com | 3-Methylindole (CDCl₃) chemicalbook.com | 1-Methylindole (B147185) (CDCl₃) chemicalbook.com |

| Indole NH | 8.82 ppm (s) | Not explicitly stated | Not applicable |

| Aromatic CH | 7.63 ppm (d), 7.31 ppm (d), 7.18 ppm (t), 7.11 ppm (t), 6.96 ppm (s) | Multiplets in aromatic region | Multiplets in aromatic region |

| -CH₂-CH₂-NH- | 2.99 ppm (t), 2.93 ppm (t) | Not applicable | Not applicable |

| N-CH₃ | 2.44 ppm (s) | Not applicable | 3.75 ppm (s) chemicalbook.com |

| C3-CH₃ | Not applicable | 2.30 ppm (s) chemicalbook.com | Not applicable |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (3-(2-aminoethyl)-1-methylindole) 2hcl will produce a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the indole ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethyl side chain and the N-methyl group. The chemical shifts of the carbons are sensitive to their electronic environment, providing valuable structural information. For instance, carbons bonded to the electronegative nitrogen atom will be shifted downfield.

As a reference, the ¹³C NMR spectrum of 1-methylindole shows signals at approximately 136.9, 128.8, 121.4, 120.8, 119.2, 109.2, 100.9, and 32.8 ppm chemicalbook.com. The signal at 32.8 ppm corresponds to the N-methyl carbon chemicalbook.com.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Indole Derivatives

| Carbon Assignment | 1-Methylindole chemicalbook.com | 3-Methylindole |

| Aromatic/Indole Ring Carbons | 136.9, 128.8, 121.4, 120.8, 119.2, 109.2, 100.9 ppm | Aromatic signals typically between 110-140 ppm |

| N-CH₃ | 32.8 ppm | Not applicable |

| C3-CH₃ | Not applicable | ~9-10 ppm |

| Ethyl Side Chain Carbons | Not applicable | Not applicable |

Note: Chemical shifts are reported in parts per million (ppm).

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, such as those in the ethyl side chain and within the aromatic spin systems of the indole ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of (3-(2-aminoethyl)-1-methylindole) 2hcl would be expected to show characteristic absorption bands.

Key expected vibrational modes include:

N-H stretching: The protonated amine in the dihydrochloride salt would exhibit broad absorption bands in the region of 2400-3000 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

For comparison, a typical FT-IR spectrum of indole shows a characteristic N-H stretching vibration at 3406 cm⁻¹, aromatic C-H stretching around 3022-3049 cm⁻¹, and aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹ researchgate.net.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Indole Derivatives

| Vibrational Mode | Indole researchgate.net | Expected for (3-(2-aminoethyl)-1-methylindole) 2hcl |

| N-H Stretch (amine) | Not applicable | Broad, 2400-3000 cm⁻¹ |

| N-H Stretch (indole) | 3406 cm⁻¹ | Absent (N-substituted) |

| Aromatic C-H Stretch | 3022-3049 cm⁻¹ | ~3000-3100 cm⁻¹ |

| Aliphatic C-H Stretch | Not applicable | ~2850-2960 cm⁻¹ |

| Aromatic C=C Stretch | 1508, 1577 cm⁻¹ | ~1450-1600 cm⁻¹ |

Raman Spectroscopy Applications for Indole Derivatives

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon framework of the indole ring.

The interpretation of Raman spectra of indole derivatives can be complex, but it provides valuable structural insights. nih.govacs.org Studies on indole, 3-methylindole, and tryptophan have used Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign vibrational normal modes. nih.govacs.org This approach allows for a more accurate identification and assignment of Raman bands. nih.govacs.org

Surface-enhanced Raman spectroscopy (SERS) has also been utilized to detect and distinguish between closely related indole derivatives like serotonin (B10506) and its metabolites. researchgate.net This technique can provide high specificity and real-time detection capabilities. researchgate.net Furthermore, differential Raman spectroscopy, combined with statistical analysis, has been successfully employed to classify different synthetic cannabinoids based on their indole or indazole structures. nih.gov

For (3-(2-aminoethyl)-1-methylindole) 2hcl, Raman spectroscopy could be used to:

Confirm the presence and substitution pattern of the indole ring.

Study the conformational properties of the ethylamino side chain.

Investigate intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. For tryptamine (B22526) derivatives, the absorption is primarily due to the electronic transitions within the indole ring. The UV spectrum of N-methyltryptamine (NMT) in solution typically displays distinct absorption maxima (λmax) that are characteristic of the indole chromophore.

Published data indicates that NMT exhibits absorption maxima at approximately 222 nm and 282 nm. nih.gov Another study focusing on monomethyltryptamine (MMT) reported an absorption maximum at 299 nm. researchgate.net The exact position and intensity of these peaks can be influenced by the solvent and the pH of the solution. For comparison, the parent compound tryptamine shows absorption maxima at 196 nm, 220 nm, and 280 nm. wikipedia.org This spectroscopic data is fundamental for the quantitative analysis of the compound using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. wikipedia.orgresearchgate.net

Table 1: UV-Vis Absorption Maxima for N-Methyltryptamine and Related Compounds

| Compound | Absorption Maxima (λmax) |

|---|---|

| N-Methyltryptamine (NMT) | 222 nm, 282 nm nih.gov |

| Monomethyltryptamine (MMT) | 299 nm researchgate.net |

| Tryptamine | 196 nm, 220 nm, 280 nm wikipedia.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like NMT. cam.ac.uk In positive ion mode, the molecule is typically protonated to form an even-electron ion, [M+H]⁺. cam.ac.uk For N-methyltryptamine (C₁₁H₁₄N₂, molecular weight 174.24 g/mol ), this process would yield a protonated molecule with an m/z value of approximately 175. crystallography.netgoogle.com ESI-MS is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For the protonated molecule of N-methyltryptamine, [C₁₁H₁₅N₂]⁺, the theoretical monoisotopic mass is 175.1235 Da. HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision, enabling the unambiguous identification of the compound by confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS and MS³) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information.

For protonated N-methyltryptamine and related tryptamines, the fragmentation is characterized by two main pathways:

α-Cleavage: This involves the cleavage of the bond between the ethylamine (B1201723) side chain and the indole ring. This is a dominant fragmentation pathway that results in the formation of a stable, resonance-stabilized indole-containing fragment. For N-methyltryptamine, this cleavage would lead to the loss of the methylaminoethyl group, but the most characteristic fragmentation is the formation of the iminium ion.

Iminium Ion Formation: Cleavage of the Cα-Cβ bond of the side chain results in the formation of the methyliminium ion, [CH₂NHCH₃]⁺, which would be detected at an m/z of 44. The other major fragment is the indolic cation at m/z 130.

Studies on similar tryptamines confirm these patterns. For instance, the fragmentation of N,N-dimethyltryptamine (DMT) yields a prominent iminium ion at m/z 58 and the indole fragment at m/z 130. MS/MS analysis of related compounds also shows the formation of a characteristic fragment ion at m/z 174, corresponding to the loss of the amine group from a methoxy-substituted tryptamine. These consistent fragmentation patterns are crucial for the structural identification of tryptamine derivatives in forensic and research settings.

Table 2: Characteristic Mass Fragments for N-Methyltryptamine in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Fragmentation Pathway |

|---|---|---|---|

| 175 ([M+H]⁺) | 130 | Indole-3-ylmethyl cation | Cα-Cβ Cleavage |

| 175 ([M+H]⁺) | 44 | Methyliminium ion | Cα-Cβ Cleavage |

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which define the crystal packing.

Table 3: Crystallographic Data for the Related Compound N-methyl-N-propyltryptamine (MPT)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.5715 (11) |

| b (Å) | 12.4352 (10) |

| c (Å) | 15.1627 (12) |

| α, β, γ (°) | 90, 90, 90 |

| Temperature (K) | 200 |

Data obtained for the free base of a related compound, N-methyl-N-propyltryptamine.

For the dihydrochloride salt of N-methyltryptamine, an SC-XRD analysis would be expected to reveal a crystal lattice where the protonated N-methyltryptammonium cation is engaged in a network of hydrogen bonds with the chloride anions (Cl⁻). These interactions would likely involve the protonated secondary amine of the side chain and the indole N-H group, creating a stable, three-dimensional supramolecular architecture. crystallography.net This detailed structural knowledge is invaluable for understanding the solid-state properties of the compound.

Crystallographic Parameters: Space Groups, Unit Cells, Bond Angles, and Bond Lengths

The precise three-dimensional arrangement of atoms in (3-(2-aminoethyl)-1-methylindole) hydrochloride has been elucidated through single-crystal X-ray diffraction studies. This analysis provides fundamental information about the molecule's conformation, the nature of its chemical bonds, and the packing of the molecules in the crystalline state. The crystallographic data presented here pertains to the monohydrochloride salt, 1-methyltryptammonium chloride (C₁₁H₁₅N₂⁺·Cl⁻). nih.gov

Detailed research has determined that 1-methyltryptammonium chloride crystallizes in the P2₁/c space group. nih.gov The structure of the crystal is defined by its unit cell, which is the basic repeating unit. For this compound, the unit cell parameters have been reported, defining the dimensions and angles of this fundamental building block. nih.gov

The crystal structure is characterized by a network of hydrogen bonds. Specifically, N—H···Cl hydrogen-bonding interactions create a one-dimensional chain. nih.gov This network is a key feature of the supramolecular assembly in the solid state. nih.gov

Below are the detailed crystallographic parameters for 1-methyltryptammonium chloride. nih.gov

Table 1: Crystal Data and Structure Refinement for (3-(2-aminoethyl)-1-methylindole) hydrochloride

| Parameter | Value |

| Empirical Formula | C₁₁H₁₅ClN₂ |

| Formula Weight | 210.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5305 (4) |

| b (Å) | 8.3564 (3) |

| c (Å) | 12.0284 (5) |

| α (°) | 90 |

| β (°) | 104.993 (2) |

| γ (°) | 90 |

| Volume (ų) | 1118.81 (8) |

| Z | 4 |

| Temperature (K) | 150 |

| Wavelength (Å) | 1.54178 |

| Density (calculated, g/cm³) | 1.252 |

Data sourced from Acta Crystallographica Section C: Structural Chemistry. nih.gov

The precise bond lengths and angles within the 1-methyltryptammonium cation provide insight into its molecular geometry. The indole ring system is largely planar, and the ethylamine side chain adopts a specific conformation relative to the ring. Selected bond lengths and angles are presented in the following tables.

Table 2: Selected Bond Lengths for (3-(2-aminoethyl)-1-methylindole) hydrochloride

| Bond | Length (Å) |

| C1-N1 | 1.378 (2) |

| C8-N1 | 1.381 (2) |

| C9-N2 | 1.491 (2) |

| C10-C9 | 1.519 (2) |

| C11-N2 | 1.488 (2) |

Data sourced from Acta Crystallographica Section C: Structural Chemistry. nih.gov

Table 3: Selected Bond Angles for (3-(2-aminoethyl)-1-methylindole) hydrochloride

| Atoms | Angle (°) |

| C8-N1-C1 | 108.99 (12) |

| C11-N2-C9 | 113.84 (13) |

| N2-C9-C10 | 111.95 (13) |

| C3-C10-C9 | 113.20 (13) |

Data sourced from Acta Crystallographica Section C: Structural Chemistry. nih.gov

Analytical Methodologies and Separation Techniques

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of tryptamines. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed, each offering distinct advantages depending on the analytical requirements.

HPLC is a powerful technique for the separation of tryptamines and related compounds. It is particularly advantageous for analyzing thermally labile compounds, as it operates at or near ambient temperatures, thus preventing degradation of the analyte. proquest.com HPLC methods offer a non-destructive analytical solution with sufficient sensitivity for tryptamine (B22526) analysis. proquest.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of pharmaceutical compounds and is widely applied to the separation of tryptamines. chromatographyonline.commdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. chromatographyonline.com Analytes are retained on the column based on their hydrophobicity, with more nonpolar compounds being retained longer. chromatographyonline.com

The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. mdpi.com Additives like buffers are often used to control the pH and improve peak shape, especially for ionizable compounds like tryptamines. For instance, a method developed for the separation of various tryptamines utilized a mobile phase composed of 0.1% triethylammonium acetate (TEAA) buffer (pH 2.5), methanol, and acetonitrile. japsonline.com The selection of the stationary phase, commonly a C18 column, and the precise composition of the mobile phase are critical for achieving optimal separation. oup.comnih.gov

| Parameter | Condition 1 japsonline.com | Condition 2 oup.com |

|---|---|---|

| Stationary Phase | LiChrospher® RP-18e | Kinetex C18 (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | 0.1% TEAA buffer (pH 2.5): Methanol: Acetonitrile (70:10:20) | Gradient elution with acetonitrile and water (containing ascorbic acid) |

| Detection | UV | Tandem Mass Spectrometry (LC-MS/MS) |

While N-methyltryptamine itself is not chiral, related tryptamine compounds or potential impurities resulting from synthesis may exist as enantiomers. Chiral HPLC is a critical technique for separating these stereoisomers. nih.gov This separation can be achieved directly by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase (chiral mobile phase additive, CMPA). nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of a broad range of compounds, including derivatives of other psychoactive substances like ketamine. mdpi.com Macrocyclic glycopeptide-based CSPs, like those using teicoplanin or vancomycin, also demonstrate excellent enantioselectivity for various chiral molecules, including amino acids, which share structural similarities with tryptamines. mdpi.com The choice of the chiral selector and the mobile phase composition (either normal-phase or reversed-phase) are crucial for achieving successful enantioseparation. nih.gov

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of tryptamines like N-methyltryptamine, derivatization is often employed to increase their volatility and improve their chromatographic properties. oup.comoup.com A common method involves converting the amine functional groups into less polar trimethylsilyl (TMS) derivatives. oup.comoup.com

Studies have shown that N-methyltryptamine can form more than one TMS derivative, with the indolic NH group being more reactive than the secondary amino NH. oup.com The separation is typically performed on a capillary column, such as an HP-5MS (5% phenyl methyl siloxane), which provides high resolution. japsonline.com The temperature program of the GC oven is optimized to ensure adequate separation of the target analyte from other components in the sample matrix. japsonline.com

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for unequivocal identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently employed technique for the forensic analysis of drugs and related substances. nist.gov This method combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. nist.gov As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification by comparison to spectral libraries. oup.com

GC-MS analysis of N-methyltryptamine, often as its TMS derivative, provides both its retention time and a characteristic fragmentation pattern. oup.comoup.com This dual information greatly enhances the reliability of the identification. The technique is sensitive enough to detect and quantify tryptamines in complex biological matrices and is invaluable for impurity profiling in synthetic samples. nih.govresearchgate.net For example, a study on the synthesis of N,N-dimethyltryptamine (DMT) used GC-MS to identify and quantify related compounds, including N-methyltryptamine (NMT). researchgate.net

| Compound | Retention Time (min) japsonline.com | Key Mass Fragments (m/z) japsonline.com |

|---|---|---|

| α-methyltryptamine (AMT) | 10.4 | 44, 130 |

| N,N-dimethyltryptamine (DMT) | 12.1 | 58, 130 |

| 5-MeO-DMT | 13.6 | 58, 160, 218 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of tryptamines due to its high sensitivity and specificity. nih.govresearchgate.netnih.gov This technique separates compounds in a liquid phase before they are ionized and detected by a mass spectrometer. The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analyte and its internal standard. nih.govresearchgate.net

Several LC-MS/MS methods have been developed for tryptamine analogs in biological matrices like plasma, serum, and urine. nih.govresearchgate.netnih.gov Common approaches utilize reversed-phase chromatography with columns such as C18 or diphenyl. nih.govmdpi.comresearchgate.net The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid to improve ionization efficiency. nih.govmdpi.com Electrospray ionization (ESI) in positive mode is frequently employed for these compounds. oup.comresearchgate.net

The following table summarizes typical parameters used in LC-MS/MS methods for the analysis of tryptamine derivatives, which are applicable for the analysis of (3-(2-aminoethyl)-1-methylindole) 2hcl.

Interactive Data Table: LC-MS/MS Parameters for Tryptamine Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography Column | Hypersil GOLD C18, Diphenyl Column, Synergi Fusion C18 | nih.govnih.govmdpi.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | nih.govmdpi.com |

| Elution Mode | Gradient | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | nih.govoup.com |

| Polarity | Positive Ion Mode | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Example MRM Transitions | DMT: m/z 189.1 → 144.15-MeO-DMT: m/z 219.2 → 174.2Bufotenine: m/z 205.2 → 160.2 | nih.gov |

Liquid Chromatography-High-Resolution Mass Spectrometry-Tandem Mass Spectrometry (LC-HR-MS-MS)

For applications requiring unambiguous identification of metabolites or analysis of complex samples, Liquid Chromatography-High-Resolution Mass Spectrometry-Tandem Mass Spectrometry (LC-HR-MS-MS) is employed. This technique provides high mass accuracy, enabling the determination of the elemental composition of analytes and their metabolites. mdpi.com This is particularly valuable for metabolic profiling studies where reference standards for metabolites are often unavailable. mdpi.com

The analysis of tryptamine analogs by LC-HR-MS/MS has successfully identified numerous metabolic pathways. mdpi.com The high-resolution data allows for confident differentiation between isobaric compounds—molecules with the same nominal mass but different elemental compositions. The workflow often involves using software-assisted data mining to screen for potential metabolites based on predicted metabolic transformations. mdpi.com

Common metabolic transformations identified for tryptamines using LC-HR-MS/MS are listed in the table below.

Interactive Data Table: Metabolic Transformations of Tryptamines Identified by LC-HR-MS-MS

| Metabolic Transformation | Description | Source(s) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | mdpi.com |

| O-Sulfation | Conjugation with a sulfate group | mdpi.com |

| O-Glucuronidation | Conjugation with glucuronic acid | mdpi.com |

| N-Glucuronidation | Conjugation with glucuronic acid on a nitrogen atom | mdpi.com |

| N-Acetylation | Addition of an acetyl group to a nitrogen atom | mdpi.com |

| Oxidative Deamination | Removal of an amine group with oxidation | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative separation technique with several advantages over HPLC, including high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.govmdpi.com In CE, charged molecules are separated within a narrow fused-silica capillary under the influence of a high-voltage electric field. nih.gov

For the analysis of tryptamines, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov The separation is based on the differences in the charge-to-size ratio of the analytes. Method optimization often involves adjusting the pH and concentration of the background electrolyte (BGE), the applied voltage, and the percentage of organic modifier to achieve the desired resolution and analysis time. nih.gov Detection can be accomplished using UV-visible absorption spectrophotometry or more sensitive techniques like laser-induced fluorescence (LIF). nih.govnih.gov

A CZE method has been optimized for the separation of tryptamine and other biogenic amines, with the parameters detailed in the following table.

Interactive Data Table: Optimized Capillary Zone Electrophoresis Parameters for Tryptamine Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Capillary | Fused silica (75 µm i.d., 65 cm total length, 56 cm effective length) | nih.gov |

| Background Electrolyte | 70 mM Boric acid adjusted to pH 9.5 with 0.1M sodium hydroxide (B78521) | nih.gov |

| Organic Modifier | 32% Methanol (v/v) | nih.gov |

| Applied Voltage | 30 kV | nih.gov |

| Detection | Ultraviolet (UV) absorbance at 200 nm | nih.gov |

| Analysis Time | < 12 minutes | nih.gov |

Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is a critical step to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical system. For the analysis of tryptamines in biological fluids such as plasma or serum, protein precipitation is a common and straightforward technique. nih.govnih.govnih.govoup.com This is typically achieved by adding a cold organic solvent like acetonitrile or methanol to the sample, followed by centrifugation to pellet the precipitated proteins. researchgate.netnih.govnih.gov The resulting supernatant can then be directly injected or further processed. For more complex matrices or when lower detection limits are required, more extensive cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be utilized. oup.comacs.org

Derivatization, the chemical modification of an analyte, is often employed in Gas Chromatography-Mass Spectrometry (GC-MS) to improve the volatility and thermal stability of polar compounds like tryptamines. jfda-online.com Common derivatization reactions include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. researchgate.net However, for LC-MS and CE analysis of tryptamines, derivatization is generally not necessary as these techniques are well-suited for analyzing polar and non-volatile compounds directly. researchgate.net

Biosynthesis and Enzymatic Transformations

Endogenous Biosynthetic Pathways of N-methylated Tryptamines

The endogenous synthesis of N-methylated tryptamines is a multi-step process beginning with the amino acid L-tryptophan. The key enzymatic reactions involve decarboxylation followed by one or more methylation steps.

The initial and rate-limiting step in the biosynthesis of tryptamine (B22526) and its derivatives is the decarboxylation of the amino acid L-tryptophan. researchgate.net This reaction is catalyzed by the enzyme aromatic-L-amino acid decarboxylase (AADC), a pyridoxal phosphate (PLP)-dependent enzyme. nih.govmdpi.com AADC removes the carboxyl group from L-tryptophan to yield tryptamine and carbon dioxide. wikipedia.orgfrontiersin.org This enzyme is not exclusive to this pathway; it is also essential for the synthesis of other crucial monoamine neurotransmitters, including serotonin (B10506) and dopamine (B1211576). frontiersin.orgnih.gov

In addition to the more general AADC, specific L-tryptophan decarboxylases (TDCs) have been identified that perform this conversion. nih.govnih.gov For instance, the enzyme PsiD, found in the mushroom Psilocybe cubensis, is an L-tryptophan decarboxylase that initiates the biosynthetic pathway to psilocybin by converting tryptophan to tryptamine. wikipedia.orgnih.gov Similar enzymatic activity has also been identified in bacteria within the human gut microbiome, such as Clostridium sporogenes and Ruminococcus gnavus, highlighting the potential for microbial contribution to host tryptamine levels. nih.gov The decarboxylation of tryptophan is a critical regulatory point, controlling the flow of this precursor into the indolamine pathway. researchgate.net

Following its synthesis, tryptamine can undergo N-methylation, a reaction catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT). researchgate.netmdpi.comwikipedia.org INMT transfers methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of tryptamine. mdpi.comnih.gov The first methylation of tryptamine yields N-methyltryptamine (NMT). mdpi.comresearchgate.net A subsequent methylation of NMT, also catalyzed by INMT, results in the formation of N,N-dimethyltryptamine (DMT). frontiersin.orgresearchgate.netnih.gov

INMT is a Class 1 methyltransferase that was first isolated from rabbit lungs. mdpi.com It is found in various non-neural tissues in mammals and can act on a range of substrates, though it is primarily recognized for its role in methylating tryptamine and other indoleamines. mdpi.comwikipedia.org The presence of INMT and its product, DMT, has been confirmed in several tissues in humans, rats, and rabbits, including the lungs and brain. frontiersin.orgnih.gov

While the AADC/TDC and INMT pathway is the most recognized route for the biosynthesis of N-methylated tryptamines, research suggests that alternative enzymatic pathways may also exist. Studies using rats in which the INMT gene was knocked out found that tryptamine-dependent methylation activity was not eliminated, implying the presence of another enzyme capable of synthesizing DMT. nih.gov

One proposed alternative route involves the methylation of the precursor amino acid, L-tryptophan, prior to decarboxylation. An N-methyltransferase from the mushroom Psilocybe serbica, known as TrpM, has been shown to N-methylate L-tryptophan, producing N-methylated tryptophan derivatives. nih.gov In theory, these methylated amino acids could then be decarboxylated to form NMT or DMT. However, studies investigating the substrate flexibility of the decarboxylase PsiD revealed that while it can act on some N-methylated tryptophan substrates, its activity is limited, particularly on N,N-dimethyl-4-hydroxytryptophan, suggesting a potential bottleneck in this alternative pathway. nih.gov

Biocatalytic Approaches for Tryptamine Analogue Production

The limitations and complexities of multi-step chemical syntheses have driven interest in biocatalytic methods for producing tryptamine and its analogues. nih.govnih.govwisc.edu These enzymatic approaches offer the advantages of mild reaction conditions and high selectivity. google.com

A powerful biocatalytic strategy for producing diverse tryptamine analogues involves the use of multi-enzyme cascades in a one-pot reaction system. chemistryviews.orgresearchgate.net A common and effective approach combines an engineered tryptophan synthase with a promiscuous tryptophan decarboxylase. nih.govnih.govwisc.edu

The first step utilizes an engineered tryptophan synthase, such as PfTrpB2b9, which exhibits broad substrate promiscuity. nih.gov This enzyme can convert a wide variety of commercially available, pre-modified indole (B1671886) building blocks into their corresponding L-tryptophan analogues. nih.gov In the second step, a highly active and promiscuous L-tryptophan decarboxylase (TDC) is used to convert these tryptophan analogues into the desired tryptamine derivatives. nih.govnih.gov The TDC from the gut microbe Ruminococcus gnavus (RgnTDC) has proven particularly effective, as it can accommodate numerous tryptophan analogues with substituents on the indole ring and perform up to 96,000 turnovers, enabling the synthesis of over 20 different tryptamine analogues. nih.govwisc.edu This two-step enzymatic sequence provides an efficient and cost-effective route to a diverse set of tryptamines from simple indole starting materials under aqueous conditions. nih.govchemistryviews.org

Table 1: Examples of Tryptamine Analogues Produced via a Two-Enzyme Biocatalytic Cascade

| Starting Indole Building Block | Intermediate Tryptophan Analogue | Final Tryptamine Product |

|---|---|---|

| Indole | L-Tryptophan | Tryptamine |

| 4-Bromoindole | 4-Bromo-L-tryptophan | 4-Bromotryptamine |

| 5-Methoxyindole | 5-Methoxy-L-tryptophan | 5-Methoxytryptamine |

| 6-Chloroindole | 6-Chloro-L-tryptophan | 6-Chlorotryptamine |

| 2-Methylindole | 2-Methyl-L-tryptophan | 2-Methyltryptamine |

This table illustrates the versatility of the engineered tryptophan synthase (e.g., PfTrpB2b9) and tryptophan decarboxylase (e.g., RgnTDC) cascade in producing various substituted tryptamines from corresponding indoles. researchgate.net

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising platform for the fermentative production of N-methylated tryptamines. nih.govsciencemadness.org By introducing and optimizing heterologous biosynthetic pathways, E. coli can be engineered to function as a microbial cell factory for these compounds. nih.govnih.gov

Researchers have successfully developed E. coli strains capable of producing N,N-dimethyltryptamine (DMT) and its derivatives, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and bufotenine. nih.gov This is achieved by introducing the genes for the necessary enzymes, including tryptophan decarboxylase (TDC) to produce the tryptamine precursor and indolethylamine-N-methyltransferase (INMT) to perform the subsequent methylations. nih.gov

Through genetic and process optimization, significant titers have been achieved. For example, in fed-batch fermentation with tryptophan supplementation, DMT production reached up to 74.7 ± 10.5 mg/L. nih.gov Furthermore, the de novo production of DMT from glucose, a more cost-effective feedstock, has also been demonstrated, with titers reaching 14.0 mg/L. nih.gov A critical factor in these systems is the intracellular availability of the methyl donor S-adenosyl-L-methionine (SAM), as its limited supply can hinder the efficiency of methyltransferase enzymes. researchgate.net Consequently, strategies to enhance the cellular pool of SAM, for instance by introducing a betaine-driven methyl supply system, are being explored to improve the productivity of methylated compounds in E. coli. researchgate.net

Enzymatic Transformations and Metabolism in Research Models

Detailed metabolic studies focusing specifically on (3-(2-aminoethyl)-1-methylindole), also known as N-methyltryptamine (NMT), are limited. However, its metabolic fate can be largely inferred from extensive research on the closely related and structurally similar compound, N,N-dimethyltryptamine (DMT), for which NMT is a direct precursor in biosynthesis. frontiersin.orgtaylorandfrancis.com Research in various non-clinical models, including animal tissues and in vitro systems, has elucidated several key enzymatic pathways involved in the transformation of these indoleamines.

The primary route of metabolism for tryptamines like NMT and DMT is oxidative deamination, catalyzed by monoamine oxidase (MAO), predominantly the MAO-A isoform. frontiersin.orgresearchgate.net This enzymatic process is rapid and efficient, leading to the formation of inactive metabolites. researchgate.net In addition to MAO-A, cytochrome P450 (CYP) enzymes, particularly CYP2D6, have been identified as contributors to the metabolism of these compounds, although their role is considered secondary to that of MAO-A. nih.govuantwerpen.betandfonline.com

Studies utilizing various research models have been crucial in identifying the specific enzymes and resulting metabolites. Rat brain homogenates, for instance, have been used to demonstrate the conversion of DMT into several products, including its primary metabolite, indole-3-acetic acid (IAA). capes.gov.br Furthermore, in vitro investigations with human liver microsomes and recombinant human CYP enzymes have confirmed the involvement of CYP2D6 and, to a lesser extent, CYP2C19 in the oxidative metabolism of DMT. nih.govuantwerpen.be

Key Metabolic Pathways in Research Models

Oxidative Deamination: The most significant metabolic pathway for NMT and DMT in non-clinical models is oxidative deamination by monoamine oxidase (MAO-A). frontiersin.org This process converts the parent tryptamine into the corresponding aldehyde, which is then further oxidized to indole-3-acetic acid (IAA), the main inactive metabolite. frontiersin.orgcapes.gov.br Both NMT and tryptamine are also substrates for MAO-A, leading to the same final product, IAA. frontiersin.org The efficiency of this pathway is a primary reason for the low oral bioavailability of these compounds when administered without an MAO inhibitor. researchgate.net

N-Demethylation and Hydroxylation by CYP Enzymes: While MAO-A is dominant, cytochrome P450 enzymes also play a role. In vitro studies have shown that DMT can be N-demethylated to form NMT. tandfonline.com More recent research has specifically implicated CYP2D6 and CYP2C19 in the metabolism of DMT. nih.gov Incubations of DMT with recombinant CYP2D6 have been shown to produce several oxygenated metabolites, including hydroxylated and N-oxide products. uantwerpen.betandfonline.com This suggests that CYP-mediated oxidation is a viable, albeit less prominent, metabolic route. uantwerpen.be

N-Oxidation: Another identified metabolic route is the formation of N-oxide derivatives. For DMT, the metabolite DMT-N-oxide (DMT-NO) is the second most abundant metabolite found in various models. frontiersin.orgcapes.gov.br

The table below summarizes the major enzymatic transformations observed for DMT, which are considered highly relevant for understanding the metabolism of (3-(2-aminoethyl)-1-methylindole), in various research models.

| Metabolic Pathway | Enzyme(s) Involved | Substrate(s) | Major Metabolite(s) | Research Model(s) |

| Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Tryptamine, NMT, DMT | Indole-3-acetic acid (IAA) | Rat Brain Homogenates, Human Liver Mitochondrial Fractions |

| CYP-Mediated Metabolism | CYP2D6, CYP2C19 | DMT | Hydroxylated metabolites, N-methyltryptamine (NMT) | Human Liver Microsomes, Recombinant Human CYP Enzymes |

| N-Oxidation | Unspecified | DMT | DMT-N-oxide (DMT-NO) | Rat Tissues, Human Liver Microsomes |

Further minor metabolic pathways have also been identified, particularly in studies using rat brain homogenates, which can lead to the formation of cyclic compounds.

| Minor Metabolic Pathway | Key Process | Resulting Metabolite(s) | Research Model(s) |

| β-Carboline Formation | Cyclization | 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-MTHBC), 1,2,3,4-tetrahydro-β-carboline (THBC) | Rat Brain Homogenates |

These findings from non-clinical research models provide a foundational understanding of the enzymatic processes that govern the transformation and degradation of (3-(2-aminoethyl)-1-methylindole) and related tryptamines. The rapid metabolism by MAO-A is consistently the most significant pathway, with CYP enzymes contributing to a lesser extent through oxidative reactions. frontiersin.orguantwerpen.be

Structure Activity Relationships and Molecular Interactions Preclinical and in Vitro Studies

In Vitro Receptor Binding Profiles of Tryptamine (B22526) Derivatives

Affinity and Selectivity at Neurotransmitter Receptors (e.g., Serotonergic, Dopaminergic)

N-methyltryptamine (NMT) demonstrates notable activity at serotonin (B10506) receptors. It functions as a full agonist at the serotonin 5-HT₂ₐ receptor, with a reported half-maximal effective concentration (EC₅₀) of 50.7 nM and a maximal efficacy (Eₘₐₓ) of 96%. wikipedia.org In addition to its direct agonist activity, NMT is a potent serotonin releasing agent, with an EC₅₀ value of 22.4 nM. wikipedia.org Its capacity to release dopamine (B1211576) and norepinephrine (B1679862) is considerably weaker, with EC₅₀ values of 321 nM and 733 nM, respectively. wikipedia.org

Studies indicate that NMT does not act as an agonist at the 5-HT₁ₐ receptor. wikipedia.org While many tryptamine-based psychedelics primarily act as agonists at 5-HT₂ₐ receptors, their comprehensive pharmacological profiles show that they often target multiple serotonin receptors, including 5-HT₁ₐ. nih.gov The affinity of various tryptamine derivatives can be influenced by substitutions on the indole (B1671886) ring and the N,N-dialkyl groups, which can affect binding to non-serotonergic targets like dopamine and alpha receptors. nih.govacs.org For instance, the related compound N-methylserotonin (5-hydroxy-N-methyltryptamine) binds with high affinity (IC₅₀ ≤ 2 nM) to 5-HT₇ and 5-HT₁ₐ receptors. wikipedia.org In contrast, N,N-Dimethyltryptamine (DMT) displays a wide range of affinities for various serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C, which are thought to mediate its primary effects. nih.govwikipedia.org

Table 1: In Vitro Receptor and Transporter Activity of N-methyltryptamine (NMT)

| Target | Activity Type | Value (nM) |

|---|---|---|

| Serotonin 5-HT₂ₐ Receptor | Full Agonist (EC₅₀) | 50.7 |

| Serotonin Release | Releasing Agent (EC₅₀) | 22.4 |

| Dopamine Release | Releasing Agent (EC₅₀) | 321 |

| Norepinephrine Release | Releasing Agent (EC₅₀) | 733 |

Data sourced from in vitro studies. EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. wikipedia.org

Ion Channel Interactions (e.g., N-methyl-D-aspartate (NMDA) associated ion channels)

Research has explored the interaction of tryptamine derivatives with the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel for synaptic plasticity. Studies using rat hippocampal membranes have shown that tryptamine and its derivatives can inhibit the binding of [³H]MK-801, a non-competitive NMDA receptor antagonist. nih.gov Tryptamine itself displayed an IC₅₀ of 190 µM. nih.govmeduniwien.ac.at

Specifically for N-methyltryptamine (referred to as 1-methyltryptamine (B188459) in the study, indicating methylation on the indole nitrogen), its potency was comparable to the parent compound, tryptamine, suggesting that methylation at this position is tolerated without a loss of potency at the MK-801 binding site on the NMDA receptor. meduniwien.ac.at This interaction is noteworthy as the NMDA receptor's ion channel is a target for various dissociative agents. wikipedia.orgyoutube.com The binding occurs within the ion channel, and its activation requires the presence of both glutamate (B1630785) and a co-agonist like glycine, along with membrane depolarization to relieve a magnesium block. youtube.com Further research indicates that N,N-Dimethyltryptamine (DMT) binds to sigma-1 receptors, which are known to modulate ion channels. researchgate.net

Pharmacological Activities in Preclinical In Vitro Models

Cell Line Studies (e.g., investigation of antiproliferative effects in specific cancer cell lines, in vitro cytotoxic potential)

While direct studies on the antiproliferative or cytotoxic effects of N-methyltryptamine in cancer cell lines are not extensively detailed in the provided search results, related research offers context. The biosynthesis of the closely related compound N,N-dimethyltryptamine (DMT) has been observed in a melanoma cell line. frontiersin.org This suggests that the enzymatic machinery for producing such compounds, like indolethylamine-N-methyltransferase (INMT), is present and active in certain cancer cells. frontiersin.orgfrontiersin.org The study demonstrated that these melanoma cells could synthesize DMT, which was then metabolized by peroxidases, indicating a potential biological role for these pathways within cancer cells. frontiersin.org Further investigation is required to determine if NMT itself possesses direct antiproliferative or cytotoxic properties in specific cancer cell lines.

Enzyme Inhibition Studies (e.g., monoamine oxidases, methyltransferases)

The interaction of (3-(2-aminoethyl)-1-methylindole), also known as N-methyltryptamine (NMT), and its analogs with key enzymes in neurotransmitter metabolism, such as monoamine oxidases (MAO) and methyltransferases, is a critical area of preclinical investigation. These studies provide insights into the compound's potential to modulate neurochemical pathways.

While direct and extensive enzyme inhibition data specifically for (3-(2-aminoethyl)-1-methylindole) 2hcl is limited in publicly accessible literature, the inhibitory activities of structurally related tryptamines have been characterized. For instance, N-methyl-alpha-methyl-tryptamine has been identified as a potent monoamine oxidase inhibitor. nih.gov MAO enzymes are crucial for the degradation of monoamine neurotransmitters. Their inhibition leads to increased levels of these neurotransmitters in the synaptic cleft. nih.gov MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities. nih.gov For example, MAO-A preferentially metabolizes serotonin, while both isoforms can metabolize dopamine and norepinephrine. nih.gov

Studies on various indole derivatives have demonstrated their potential as MAO inhibitors, with many exhibiting selectivity for the MAO-B isoform. nih.gov The inhibition of MAO by indole derivatives is an active area of research for the development of treatments for neurodegenerative diseases. nih.gov

Furthermore, the interaction of tryptamines with methyltransferases, such as indolethylamine-N-methyltransferase (INMT), is of significant interest. INMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-l-methionine to the nitrogen atom of the ethylamine (B1201723) side chain of tryptamines. N,N-dimethyltryptamine (DMT), a close structural analog of (3-(2-aminoethyl)-1-methylindole), has been shown to act as a mixed competitive and noncompetitive inhibitor of rabbit lung INMT.

The following table summarizes the MAO inhibitory activity of a related compound, α-Methyltryptamine.

| Compound | Enzyme | Inhibition Potency (IC₅₀) | Note |

| α-Methyltryptamine | MAO-A | 380 nM | Reversible inhibitor. wikipedia.org |

Comparative Structure-Activity Analysis with Related Indolealkylamines

The biological activity of (3-(2-aminoethyl)-1-methylindole) can be understood by comparing its structure and receptor interactions with other indolealkylamines. Key structural modifications, such as methylation on the indole nitrogen and substitutions on the indole ring or ethylamine side chain, significantly influence how these molecules interact with their biological targets.

Impact of N-Methylation on Indole Nitrogen on Receptor Interactions

Methylation at the N1 position of the indole ring, as seen in (3-(2-aminoethyl)-1-methylindole), has a notable effect on receptor binding and functional activity compared to its non-methylated parent compound, tryptamine. Studies on substituted tryptamines have shown that methylation of the indole nitrogen is generally tolerated and can maintain or, in some cases, slightly alter the potency at various receptors. For example, in the context of non-competitive NMDA receptor blockers, 1-methyltryptamine (N-methylated on the indole nitrogen) was found to have a similar potency to tryptamine. meduniwien.ac.at

Research on N1-substituted tryptamines has revealed that the nature of the substituent is crucial for affinity at specific receptors. For instance, while N1-arylsulfonyl analogs of N,N-dimethyltryptamine bind to 5-HT6 receptors, replacement with alkyl substituents leads to decreased affinity. nih.gov This suggests that the electronic and steric properties of the group at the N1 position are important determinants of receptor interaction. The methylation of the indole nitrogen can also be a strategic step in the synthesis of more complex, biologically active molecules. researchgate.net

The following table presents a comparison of binding affinities for tryptamine and its N-methylated analogs at the sigma-1 receptor.

| Compound | Sigma-1 Receptor Kᵢ (µM) |

| Tryptamine | >100 |

| N-Methyltryptamine | 36.1 ± 3.4 |

| N,N-Dimethyltryptamine | 14.6 ± 1.2 |

| Data adapted from a study on the binding of trace amines to sigma-1 receptors. researchgate.net |

Influence of Substituents on the Indole Ring or Ethylamine Side Chain on Molecular Interactions

Substitutions on the indole ring and the ethylamine side chain of indolealkylamines have profound effects on their receptor binding affinities and functional profiles. The position and nature of these substituents are critical in determining the selectivity and potency of the compounds.

Indole Ring Substitutions: Substitutions at various positions on the indole ring can significantly alter receptor interactions. For example, studies on α-methyltryptamines have shown that a 5-hydroxy or 5-methoxy group can lead to higher affinity for certain serotonin receptor subtypes. nih.gov In contrast, 4-oxygenated α-methyltryptamines did not show enhanced affinity over the unsubstituted compounds at the same receptors. nih.gov Research on 7-substituted N,N-dimethyltryptamines has demonstrated that methyl and methoxy (B1213986) groups at this position can increase serotonin receptor affinity, while larger ethyl or bromo groups, despite increasing affinity, may not lead to the same behavioral effects. scilit.com

Ethylamine Side Chain Substitutions: Modifications to the ethylamine side chain also play a crucial role in the structure-activity relationship. The presence of a methyl group on the α-carbon of the side chain, as in α-methyltryptamine, transforms the molecule from a selective MAO-B substrate to a selective MAO-A inhibitor. nih.gov The length and branching of the N-alkyl substituents on the ethylamine side chain are also important. For instance, increasing the size of N,N-dialkyl substituents larger than diisopropyl can lead to a marked reduction in affinity at both 5-HT1A and 5-HT2A receptors.

The following table summarizes the binding affinities of various tryptamine derivatives at the 5-HT1B receptor, illustrating the impact of different substitution patterns.

| Compound | Binding Energy (kcal/mol) |

| Serotonin | -6.50 ± 0.14 |

| N,N-Dimethyltryptamine (DMT) | -6.65 ± 0.07 |

| Ergotamine (Control) | -13.95 ± 0.07 |

| DMT Analogue (112814775) | -9.05 ± 0.07 |

| Data from a molecular docking study of tryptamine analogues at the 5-HT1B receptor. herbmedpharmacol.com |

Conclusion and Future Research Directions

Synthesis and Analytical Advancements for Indole-based Compounds